Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, with the Chemical Abstracts Service number 1855891-12-1, is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 264.24 g/mol. This compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl butanoate moiety, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate exhibits promising biological activities. Research indicates that compounds containing pyrazole rings often display:
The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy .
The synthesis of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate generally involves the following steps:
These methods allow for the efficient production of the compound while maintaining high yields and purity .
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications, including:
Studies focusing on the interactions of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate with biological targets are essential for understanding its mechanism of action. These studies typically involve:
Such studies help elucidate its therapeutic potential and safety profile .
Several compounds share structural similarities with Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, including:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | 1855888-32-2 | Similar pyrazole structure but with different substitution pattern |
4-Methylpyrazole | 19063-03-1 | Simple pyrazole without ester functionality |
Trifluoromethylpyrazoles | Various | General class known for diverse biological activities |
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to its specific combination of functional groups that enhance both its solubility and biological activity compared to other similar compounds. The presence of both an ethyl ester and a trifluoromethyl group distinguishes it from simpler pyrazoles, potentially leading to enhanced efficacy in therapeutic applications .